molecular formula C30H33NO3 B12218323 (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12218323
M. Wt: 455.6 g/mol
InChI Key: CRCBCJHQJNLBSR-RRAHZORUSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a Z-configured benzylidene moiety at position 2, a biphenyl-4-ylmethylidene group, and a dibutylamino-methyl substituent at position 5. The hydroxyl group at position 6 contributes to hydrogen-bonding interactions, critical for biological activity .

Properties

Molecular Formula

C30H33NO3

Molecular Weight

455.6 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C30H33NO3/c1-3-5-18-31(19-6-4-2)21-26-27(32)17-16-25-29(33)28(34-30(25)26)20-22-12-14-24(15-13-22)23-10-8-7-9-11-23/h7-17,20,32H,3-6,18-19,21H2,1-2H3/b28-20-

InChI Key

CRCBCJHQJNLBSR-RRAHZORUSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Annulation

This method employs rhodium complexes (e.g., CpRh) to mediate C–H activation and migratory insertion. A representative protocol involves reacting meta-salicylic acid derivatives with vinylene carbonate to form substituted benzofurans.

Substrate Catalyst Conditions Yield
5,7-Dichlorobenzamide CpRh (5 mol%) Tetrachloroethane, 80°C 30–80%

Note: Additives like NaOPiv·H₂O enhance yields for sterically hindered substrates.

Bronsted Acid-Mediated Cyclization

Protonation of vinylogous esters (e.g., o-alkynylphenols) with trifluoroacetic acid (TfOH) generates oxocarbenium ions, enabling nucleophilic cyclization to form benzofurans.

Starting Material Acid Solvent Product
o-Alkynylphenol TfOH HFIP (hexafluoroisopropanol) Substituted benzofuran

HFIP stabilizes charged intermediates, improving reaction efficiency.

Introduction of the 7-[(Dibutylamino)methyl] Group

The dibutylamino methyl group is typically introduced via nucleophilic substitution or Mannich reaction .

Alkylation of a Hydroxy Intermediate

A hydroxyl group at position 7 is converted to a leaving group (e.g., mesylate or tosylate) and displaced by a dibutylaminomethyl nucleophile.

Step Reagents/Conditions Yield
7-Hydroxybenzofuran → 7-Mesylate MsCl, Et₃N, CH₂Cl₂, 0°C → RT 85–90%
7-Mesylate + (Dibutylamino)methylamine K₂CO₃, DMF, 60°C 70–75%

Example from analogous benzofuran derivatives.

Direct Substitution

For pre-functionalized benzofurans, dibutylaminomethyl chloride reacts under basic conditions:

Substrate Reagents/Conditions Yield
7-Hydroxy-6-methoxybenzofuran (Dibutylaminomethyl)Cl, K₂CO₃, DMF 60–65%

Deprotection of methoxy groups (e.g., via BBr₃) may precede substitution.

Biphenyl-4-ylmethylidene Group Installation

The methylidene group is introduced via condensation or Wittig reaction .

Knoevenagel Condensation

A β-keto group at position 2 reacts with biphenyl-4-carbaldehyde under basic conditions:

Substrate Aldehyde Base Solvent Yield
2-Acetyl-7-[(dibutylamino)methyl]-6-hydroxybenzofuran Biphenyl-4-carbaldehyde NaOH Ethanol 50–60%

Example adapted from biphenyl aldehyde reactions.

Wittig Reaction

A phosphorus ylide generated from biphenyl-4-ylmethyltriphenylphosphonium bromide reacts with a ketone at position 2:

Substrate Phosphonium Salt Base Yield
2-Oxo-7-[(dibutylamino)methyl]-6-hydroxybenzofuran (Biphenyl-4-ylmethyl)Ph₃P+ Br⁻ NaH, DMF 55–65%

Yields depend on steric hindrance from the dibutylamino group.

Configuration Control (2Z)

The (2Z) configuration is achieved through thermodynamic control or stereoselective synthesis .

Method Conditions Selectivity
Basic Condensation NaOH, reflux, ethanol Z > E
Chiral Auxiliary Evans’ oxazolidinone >95% Z

Thermodynamic control favors the Z-isomer due to reduced steric strain.

Purification and Characterization

Final purification involves column chromatography (silica gel, EtOAc/hexane) and crystallization (EtOH or MeOH). Characterization includes ¹H NMR , ¹³C NMR , and HRMS .

Data Value (Target Compound)
¹H NMR (δ, CDCl₃) 7.85 (s, 1H, Ar-H), 6.45 (d, J=8.2 Hz, Ar-H)
HRMS (m/z) 469.6 (C₂₇H₃₅NO₆)

Example spectral data from analogous benzofurans.

Optimization Challenges

  • Steric Hindrance : Dibutylamino group reduces reaction rates.
  • Byproduct Formation : Over-alkylation or elimination during substitution.
  • Solubility : Use polar aprotic solvents (DMF, DMSO) for dibutylamino intermediates.

Alternative Routes

Radical Coupling

Heteroatomic anions (e.g., PPh₂−) mediate radical coupling between aryl iodides and thiols:

Substrate Radical Source Catalyst Yield
7-Bromo-6-hydroxybenzofuran (Dibutylamino)methyl thiol LiHMDS, DME 40–50%

Less efficient than traditional methods but useful for complex substrates.

Industrial-Scale Considerations

  • Catalyst Recycling : Rhodium catalysts require high purity for reuse.
  • Cost : Biphenyl-4-carbaldehyde and dibutylaminomethyl reagents are expensive.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dibutylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Studies

The compound's structure indicates potential interactions with neurotransmitter systems, making it a candidate for pharmacological research. The dibutylamino group may facilitate interactions with neurotransmitter receptors, which could influence mood or cognitive functions.

Antioxidant Activity

Compounds with hydroxyl groups, like this one, are known to scavenge free radicals, suggesting that it may possess significant antioxidant properties. This activity could be beneficial in developing treatments for oxidative stress-related conditions.

Anti-inflammatory Properties

Many benzofuran derivatives exhibit anti-inflammatory activity. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Neuroprotective Effects

Given its potential neuroactive properties, this compound could be explored for neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Case Studies and Research Findings

Research studies have indicated various applications of this compound:

  • Neuropharmacology : Studies have suggested that derivatives similar to this compound can modulate neurotransmitter systems effectively. In vitro studies demonstrated that such compounds could influence dopamine and serotonin pathways, which are crucial in mood regulation.
  • Antioxidant Research : Experimental models have shown that compounds with similar hydroxyl functionalities exhibit significant free radical scavenging activity. These findings support the potential use of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one as an antioxidant agent.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

Compound Name Benzylidene Substituent Key Structural Features Molecular Weight (g/mol)
Target Compound Biphenyl-4-yl Enhanced aromaticity; potential for π-π interactions ~439.5 (calculated)
SR-F-126 Biphenyl-4-yl Lacks amino substituent; hydroxyl at position 6 313.0870 (HRMS)
(2Z)-2-(2-Fluorobenzylidene) 2-Fluorophenyl Electron-withdrawing fluorine; increased electrophilicity 327.355
(2Z)-2-(4-Methoxybenzylidene) 4-Methoxyphenyl Electron-donating methoxy; improved stability ~296.3 (calculated)
(2Z)-2-(3-Methylbenzylidene) 3-Methylphenyl Steric hindrance from methyl; moderate lipophilicity ~280.3 (calculated)

Key Observations :

  • The biphenyl group in the target compound and SR-F-126 enhances planar aromaticity compared to smaller substituents (e.g., 2-fluoro or 4-methoxy) .

Amino Substituent Modifications

Compound Name Amino Substituent Key Physicochemical Effects LogP (estimated)
Target Compound Dibutylamino-methyl High lipophilicity; improved membrane permeability ~4.2
(2Z)-7-[(Dimethylamino)methyl] Dimethylamino-methyl Reduced lipophilicity; shorter alkyl chains limit cellular retention ~2.8
(2Z)-7-[(Diethylamino)methyl] Diethylamino-methyl Intermediate lipophilicity; balance of solubility and permeability ~3.5
(2Z)-7-{[Butyl(methyl)amino]methyl} Butyl(methyl)amino-methyl Bulky substituent; potential for prolonged half-life ~4.0

Key Observations :

  • Dibutylamino groups (target compound) significantly increase LogP compared to dimethyl or diethyl analogues, favoring blood-brain barrier penetration .
  • Bulky substituents (e.g., butyl in ) may hinder enzymatic degradation but could reduce solubility.

Spectral Data Comparison

Compound Name 1H NMR (DMSO-d6, δ ppm) 13C NMR (DMSO-d6, δ ppm) HRMS (m/z) [M-H]-
SR-F-126 11.31 (s, 1H, OH), 8.12-7.41 (aromatic), 6.91-6.75 (H-furan) 182.33 (C=O), 168.86 (C-OH), 141.97 (biphenyl) 313.0872 (calc. 313.0870)
(2Z)-2-(2-Fluorobenzylidene) Not reported Not reported 327.1271 (monoisotopic)
Target Compound (Inferred) Expected signals: ~11.3 (OH), 8.1-7.4 (biphenyl), 3.2-1.4 (dibutylamino) Predicted peaks: ~180 (C=O), 130-140 (biphenyl), 50-60 (N-CH2) ~439.5 (calculated)

Key Observations :

  • The hydroxyl proton in SR-F-126 appears at δ 11.31, consistent with strong hydrogen bonding .
  • Dibutylamino protons in the target compound would likely resonate as multiplet signals between δ 3.2–1.4, similar to piperazine derivatives in .

Biological Activity

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

Benzofuran derivatives, including the target compound, have been reported to exhibit a variety of biological activities:

  • Cytotoxicity : Many benzofuran derivatives demonstrate significant cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzofuran structure can enhance their anticancer properties by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1. For instance, a related benzofuran compound effectively reduced TNF levels by 93.8% in experimental models .
  • Antioxidant Activity : The antioxidant capabilities of benzofuran derivatives are notable, contributing to their potential in treating oxidative stress-related diseases .

The mechanisms underlying the biological activities of benzofuran derivatives often involve:

  • Apoptosis Induction : Compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This process is mediated through the activation of caspases, which are crucial for the apoptotic pathway .
  • Inhibition of Key Enzymes : Certain derivatives inhibit enzymes such as COX-1 and COX-2, which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .

Study 1: Anticancer Activity

A study evaluated the cytotoxicity of several benzofuran derivatives against K562 leukemia cells. The results indicated that specific modifications led to enhanced apoptotic effects. For example, one derivative increased caspase activity significantly after 48 hours of exposure, suggesting a robust pro-apoptotic mechanism .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of a related benzofuran compound. It was found that this compound could suppress NF-κB activity significantly, leading to decreased expression of inflammatory markers in both human and murine macrophages .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleEffectiveness
CytotoxicityBenzofuran derivative AInduces apoptosis in K562 cells
Anti-inflammatoryBenzofuran derivative BReduces TNF-α by 93.8%
AntioxidantBenzofuran derivative CScavenges free radicals
MechanismDescriptionReference
Apoptosis InductionIncreases ROS levels leading to mitochondrial dysfunction
Enzyme InhibitionSuppresses COX-2 activity
Cytokine SuppressionReduces IL-1 and TNF levels

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